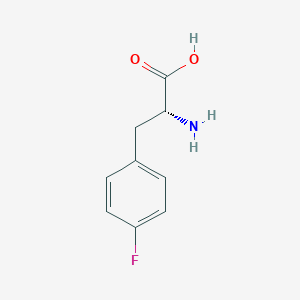

H-D-Phe(4-F)-OH

Descripción

The exact mass of the compound 4-Fluoro-D-phenylalanine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(2R)-2-amino-3-(4-fluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWHHYOYVRVGJJY-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@H](C(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18125-46-7 | |

| Record name | 4-Fluorophenylalanine, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018125467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18125-46-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-FLUOROPHENYLALANINE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/963G7O1PVE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Role of H-D-Phe(4-F)-OH in Peptide-Based Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the pursuit of therapeutic peptides with enhanced pharmacological profiles is a paramount objective. The incorporation of non-canonical amino acids into peptide sequences has emerged as a powerful strategy to overcome the inherent limitations of native peptides, such as poor metabolic stability and suboptimal binding affinities. Among these synthetic building blocks, H-D-Phe(4-F)-OH, or 4-Fluoro-D-phenylalanine, has garnered significant attention. This fluorinated derivative of D-phenylalanine offers unique physicochemical properties that can be strategically leveraged to modulate the biological activity and pharmacokinetic characteristics of peptides. This technical guide provides an in-depth exploration of the research applications of this compound, with a focus on its role in the design of potent and stable peptide-based therapeutics, particularly neurotensin (B549771) receptor modulators.

The introduction of a fluorine atom onto the phenyl ring of D-phenylalanine imparts several advantageous properties. Fluorine's high electronegativity can alter the electronic properties of the aromatic ring, potentially leading to enhanced binding interactions with target receptors.[1] Furthermore, the C-F bond is exceptionally stable, which can contribute to increased metabolic stability of the resulting peptide. The D-configuration of the amino acid provides inherent resistance to degradation by proteases, which are stereospecific for L-amino acids. This increased stability translates to a longer in vivo half-life, a critical attribute for the development of effective peptide therapeutics.[2]

Core Applications in Research

The primary application of this compound in research lies in its use as a building block in solid-phase peptide synthesis (SPPS) to create novel peptide analogs with improved therapeutic potential. Researchers utilize this compound to systematically probe structure-activity relationships (SAR) and to optimize lead peptide candidates.

One of the most well-documented applications is in the development of neurotensin (NT) receptor modulators . Neurotensin is a tridecapeptide that plays a role in various physiological processes, including pain, temperature regulation, and dopamine (B1211576) signaling. However, its therapeutic potential is limited by its rapid degradation in vivo. The C-terminal fragment of neurotensin, NT(8-13), is responsible for its biological activity.[3] Research has shown that substitution of the L-phenylalanine at position 11 with its D-enantiomer, and particularly with fluorinated derivatives like this compound, can significantly enhance metabolic stability and in vivo potency.[2]

Quantitative Data Summary

The following table summarizes representative biological data for neurotensin and its analogs. While specific data for a peptide containing this compound at position 11 was not available in the reviewed literature, the data for [D-Phe¹¹]-Neurotensin is presented to illustrate the significant impact of D-amino acid substitution on in vivo potency. The inclusion of a 4-fluoro group is anticipated to further modulate binding affinity and metabolic stability.

| Compound | Receptor Binding Affinity (IC50, nM) | In Vivo Potency (Hypothermia Assay) | Reference |

| Neurotensin (NT) | 0.16 | Low | [4] |

| [D-Phe¹¹]-Neurotensin | Not explicitly reported | High | [2] |

| NT(8-13) Analog 3 | 55 (rat NTS1), 580 (human NTS1) | Not reported | [5] |

| natGa-Labeled NT(8-13) | 0.04 | Not applicable | [4] |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a [D-Phe(4F)¹¹]-Neurotensin(8-13) Analog

This protocol describes the manual synthesis of a neurotensin analog with the sequence Ac-Arg-Arg-Pro-D-Phe(4F)-Ile-Leu-OH using Fmoc/tBu chemistry.

Materials:

-

Fmoc-Rink Amide MBHA resin

-

Fmoc-protected amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Pro-OH, Fmoc-D-Phe(4-F)-OH, Fmoc-Ile-OH, Fmoc-Leu-OH)

-

N,N-Dimethylformamide (DMF)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

Acetic anhydride (B1165640)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dichloromethane (DCM)

-

Diethyl ether

-

Water

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

In a separate vial, dissolve Fmoc-Leu-OH (3 eq.), DIC (3 eq.), and OxymaPure (3 eq.) in DMF.

-

Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling step.

-

Wash the resin with DMF and DCM.

-

-

Repeat Synthesis Cycle: Repeat steps 2 and 3 for the sequential coupling of Fmoc-Ile-OH, Fmoc-D-Phe(4-F)-OH, Fmoc-Pro-OH, Fmoc-Arg(Pbf)-OH, and Fmoc-Arg(Pbf)-OH.

-

N-terminal Acetylation: After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride (10 eq.) and pyridine (10 eq.) in DMF for 30 minutes. Wash the resin with DMF and DCM.

-

Cleavage and Deprotection:

-

Treat the dried resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 3 hours.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide.

-

-

Purification:

-

Dissolve the crude peptide in a minimal amount of acetonitrile/water.

-

Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a suitable gradient of acetonitrile in water containing 0.1% TFA.

-

Collect and lyophilize the fractions containing the pure peptide.

-

-

Analysis: Confirm the identity and purity of the final peptide by analytical RP-HPLC and mass spectrometry.

Neurotensin Receptor Radioligand Binding Assay

This protocol describes a competition binding assay to determine the affinity of synthesized neurotensin analogs for the neurotensin receptor 1 (NTS1).[6]

Materials:

-

Cell membranes prepared from a cell line overexpressing the human NTS1 receptor.

-

[³H]-Neurotensin (Radioligand)

-

Unlabeled Neurotensin (for non-specific binding determination)

-

Synthesized peptide analogs (test compounds)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

96-well plates

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Plate Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of the test compound.

-

Reaction Mixture:

-

To each well, add the cell membrane preparation.

-

For total binding wells, add assay buffer.

-

For non-specific binding wells, add a high concentration of unlabeled neurotensin (e.g., 1 µM).

-

For test compound wells, add the desired concentrations of the synthesized peptide analog.

-

Add a fixed concentration of [³H]-Neurotensin to all wells (typically at or below its Kd value).

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizations

Caption: Overall experimental workflow from synthesis to biological evaluation.

Caption: Simplified signaling pathway of the Neurotensin 1 Receptor (NTS1).

Conclusion

This compound serves as a valuable tool for researchers in the field of peptide-based drug discovery. Its incorporation into peptide sequences offers a strategic approach to enhance metabolic stability and modulate biological activity. The provided experimental protocols for solid-phase peptide synthesis and radioligand binding assays offer a foundational framework for the design and evaluation of novel peptide analogs. While further research is needed to fully elucidate the specific quantitative impact of the 4-fluoro substitution in various peptide contexts, the existing literature strongly supports the utility of fluorinated D-amino acids in the development of next-generation peptide therapeutics.

References

- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neurotensin analogues. Structure--activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. webs.iiitd.edu.in [webs.iiitd.edu.in]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and biological studies of novel neurotensin(8-13) mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Synthesis and Characterization of 4-fluoro-D-phenylalanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-fluoro-D-phenylalanine, a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development.[1][2] Its incorporation into peptides and other therapeutic agents can enhance stability, binding affinity, and pharmacokinetic properties.[1][2] This document details common synthetic routes, extensive characterization methodologies, and presents key data in a structured format to support research and development efforts.

Synthesis of 4-fluoro-D-phenylalanine

The enantioselective synthesis of 4-fluoro-D-phenylalanine is crucial for its application in pharmaceuticals. Several methods have been developed to achieve high enantiomeric purity. A common strategy involves the asymmetric alkylation of a glycine (B1666218) equivalent using a chiral phase-transfer catalyst.

A representative synthetic workflow is outlined below:

Another approach involves the enzymatic resolution of a racemic mixture of 4-fluorophenylalanine, although this can be less efficient for large-scale production. For radiolabeling applications, such as in positron emission tomography (PET), [¹⁸F]4-fluoro-D,L-phenylalanine can be synthesized via copper-mediated radiofluorination of aryl boronic esters.[3]

Characterization of 4-fluoro-D-phenylalanine

Thorough characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized 4-fluoro-D-phenylalanine. A multi-technique approach is typically employed.

The general workflow for characterization is as follows:

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR, ¹³C NMR, and ¹⁹F NMR are critical for elucidating the molecular structure.[4][5][6] The ¹⁹F NMR spectrum provides a distinct signal for the fluorine atom, which is highly sensitive to its chemical environment.[4]

-

Mass Spectrometry (MS) : MS is used to determine the molecular weight and fragmentation pattern, confirming the elemental composition.[6]

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC) : Chiral HPLC is the gold standard for determining the enantiomeric purity (enantiomeric excess, ee) of the final product.[7][8][9] Various chiral stationary phases are available for the separation of D- and L-enantiomers.[10]

Physical Properties

-

Melting Point : The melting point is a useful indicator of purity.[1]

-

Optical Rotation : The specific rotation is measured to confirm the stereochemistry of the D-enantiomer.[1]

Data Presentation

The following tables summarize key quantitative data for 4-fluoro-D-phenylalanine and its common protected forms.

Table 1: Physical and Chemical Properties of 4-fluoro-D-phenylalanine

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀FNO₂ | [11] |

| Molecular Weight | 183.18 g/mol | [11] |

| Appearance | White to off-white powder or shiny flakes | [11] |

| Melting Point | ~245 °C (dec.) | [12] |

| Optical Rotation [α]²⁰D (c=1 in DMF) | +30 to +40° (for Fmoc-protected form) | [1] |

| Optical Rotation [α]²³D (c=1 in H₂O) | +11° (for HCl salt) | [12] |

Table 2: Spectroscopic Data for 4-fluoro-D,L-phenylalanine

| Technique | Solvent | Key Signals/Fragments | Reference |

| ¹H NMR | D₂O/NaOD | Signals corresponding to aromatic, α- and β-protons | [13] |

| ¹³C NMR | D₂O/NaOD | Signals for carboxyl, aromatic, α- and β-carbons | [14][15] |

| Mass Spectrometry | - | Molecular Ion [M]+ at m/z 183.069557 | [11][16] |

Experimental Protocols

Synthesis of 4-fluoro-D-phenylalanine (Asymmetric Phase-Transfer Catalysis)

This protocol is a generalized procedure based on common methodologies.[8]

-

Reaction Setup : To a solution of N-(diphenylmethylene)glycine tert-butyl ester and a chiral Cinchona alkaloid-derived phase-transfer catalyst in an appropriate organic solvent (e.g., dichloromethane), add a solution of 4-fluorobenzyl bromide.

-

Base Addition : Add a strong base (e.g., 50% aqueous potassium hydroxide) and stir the biphasic mixture vigorously at room temperature.

-

Reaction Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.

-

Work-up : Once the reaction is complete, separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Purification of Protected Intermediate : Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel to obtain the protected 4-fluoro-D-phenylalanine derivative.

-

Deprotection : Treat the purified intermediate with an aqueous acidic solution (e.g., 6N HCl) and heat to reflux to remove both the N-diphenylmethylene and tert-butyl ester protecting groups.

-

Isolation of Final Product : Cool the reaction mixture and adjust the pH to the isoelectric point of the amino acid to precipitate the product. Filter the solid, wash with cold water and a small amount of ethanol, and dry under vacuum to yield 4-fluoro-D-phenylalanine.

Characterization Protocols

-

Sample Preparation : Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O with a trace of NaOD for solubility, or DMSO-d₆).

-

Data Acquisition : Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Analysis : Process the spectra and assign the peaks based on their chemical shifts, coupling constants, and integration values.

-

Sample Preparation : Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water).

-

Analysis : Introduce the sample into the mass spectrometer (e.g., via electrospray ionization - ESI) and acquire the mass spectrum in positive or negative ion mode.

-

Data Interpretation : Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

-

Column Selection : Choose a suitable chiral stationary phase (e.g., a cyclodextrin-based or Pirkle-type column).

-

Mobile Phase : Prepare an appropriate mobile phase, which can be a mixture of organic solvents (e.g., hexane/isopropanol for normal phase) or a buffered aqueous-organic mixture (for reversed-phase).

-

Sample Preparation : Dissolve the sample in the mobile phase.

-

Analysis : Inject the sample onto the HPLC system and monitor the elution profile using a UV detector.

-

Quantification : Determine the retention times for the D- and L-enantiomers and calculate the enantiomeric excess by integrating the peak areas.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. hplc.eu [hplc.eu]

- 8. Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. p-Fluorophenylalanine | C9H10FNO2 | CID 4654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 4-Fluoro- D -phenylalanine 99 122839-52-5 [sigmaaldrich.com]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. spectrabase.com [spectrabase.com]

- 15. spectrabase.com [spectrabase.com]

- 16. 4-fluoro-L-phenylalanine | C9H10FNO2 | CID 716312 - PubChem [pubchem.ncbi.nlm.nih.gov]

Biophysical Properties of Peptides Containing D-4-Fluorophenylalanine (H-D-Phe(4-F)-OH): A Technical Guide

Introduction

The strategic incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern drug discovery and biomaterial design. Among these, fluorinated amino acids have gained significant attention for their ability to modulate the biophysical and chemical properties of peptides.[1] This guide focuses on peptides containing D-4-Fluorophenylalanine (H-D-Phe(4-F)-OH), a synthetic amino acid that introduces two key modifications: a D-chiral center and a fluorine atom at the para-position of the phenyl ring.

The D-configuration confers resistance to enzymatic degradation by proteases, which typically recognize L-amino acids, thereby enhancing the peptide's in vivo half-life and bioavailability.[2][3] The fluorine atom, being small and highly electronegative, minimally impacts steric hindrance while significantly altering the electronic properties of the aromatic ring.[1] This modification can influence hydrophobicity, conformational preferences, and protein-protein interactions.[1][4] Furthermore, the presence of the ¹⁹F nucleus provides a powerful and sensitive probe for Nuclear Magnetic Resonance (NMR) spectroscopy, enabling detailed structural and dynamic studies in a background-free manner.[5][6]

This technical whitepaper provides an in-depth overview of the biophysical properties of peptides containing this compound, detailing key characterization techniques, experimental protocols, and data interpretation for researchers, scientists, and drug development professionals.

Key Biophysical Characterization Techniques and Data

The unique properties imparted by this compound are elucidated using a suite of biophysical techniques. This section outlines the most critical methods and presents illustrative quantitative data in structured tables.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is an exceptionally powerful tool for studying peptides containing fluorinated residues.[6] The absence of a natural fluorine background in biological systems provides a clear window for observing the ¹⁹F-labeled peptide.[5] Changes in the ¹⁹F chemical shift are highly sensitive to the local chemical environment, making it an ideal probe for conformational changes, ligand binding, and protein-protein interactions.[6][7]

Table 1: Illustrative ¹⁹F NMR Data for a Peptide Containing this compound

| Parameter | Apo-Peptide (Ligand-Free) | Holo-Peptide (Ligand-Bound) | Interpretation |

|---|---|---|---|

| Chemical Shift (δ) ppm | -113.5 | -114.2 | A downfield shift of 0.7 ppm upon ligand binding suggests a change in the local electronic environment of the Phe(4-F) residue, possibly due to direct interaction or an allosteric conformational change. |

| Full Width at Half Maximum (FWHM) Hz | 15.2 | 25.8 | Line broadening (increased FWHM) upon binding can indicate a change in the dynamics of the peptide, such as slower tumbling of the complex or chemical exchange between different conformational states.[8] |

| ¹⁹F-¹⁹F NOESY Cross-Peaks | None | Present with Phe(4-F) at another position | The appearance of cross-peaks in the holo-form indicates through-space proximity (<5 Å) between two fluorinated residues, revealing a specific folded conformation induced by ligand binding.[9] |

Note: Data are hypothetical and serve as examples for interpretation.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a primary technique for assessing the secondary structure of peptides in solution.[10][11] It measures the differential absorption of left and right circularly polarized light by chiral molecules, particularly the peptide backbone amide bonds.[12] The incorporation of a D-amino acid can significantly perturb the secondary structure, often disrupting canonical structures like α-helices or promoting unique turns.

Table 2: Characteristic Far-UV CD Spectral Bands for Peptide Secondary Structures

| Secondary Structure | Wavelength & Sign of Bands (nm) | Illustrative Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |

|---|---|---|

| α-Helix | Negative at ~222 and ~208; Positive at ~192 | -40,000 at 222 nm |

| β-Sheet | Negative at ~218; Positive at ~195 | -20,000 at 218 nm |

| Random Coil | Strong negative band near 200 | -4,000 at 218 nm (highly variable) |

| Type II β-Turn (often induced by D-amino acids) | Weak negative band at ~225-230; Strong positive band at ~205 | Variable, depends on sequence |

Reference data based on literature.[10] The incorporation of this compound would be expected to alter these characteristic spectra.

Fluorescence Spectroscopy

Intrinsic fluorescence of peptides arises from aromatic residues like phenylalanine, tyrosine, and tryptophan.[13][14] While phenylalanine has a low quantum yield, its fluorescence emission is sensitive to environmental polarity.[15] Changes in the emission maximum (λ_max) can indicate the residue's exposure to solvent versus being buried in a hydrophobic core, providing insights into peptide folding and conformational changes.[16]

Table 3: Illustrative Fluorescence Emission Data for a Peptide Containing this compound

| Condition | Excitation Wavelength (nm) | Emission Maximum (λ_max) (nm) | Interpretation |

|---|---|---|---|

| Peptide in Aqueous Buffer (Unfolded) | 258 | 284 | The emission maximum is consistent with the fluorophore being exposed to a polar aqueous environment.[15] |

| Peptide in Lipid Vesicles (Folded/Bound) | 258 | 280 | A blue shift of 4 nm indicates the Phe(4-F) residue has moved into a more hydrophobic (less polar) environment, such as insertion into a lipid membrane. |

Note: Data are hypothetical and serve as examples for interpretation.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for the direct measurement of thermodynamic parameters of binding interactions.[11][17] It measures the heat released or absorbed during the binding of a ligand to a macromolecule (e.g., a peptide binding to a target protein). This allows for the determination of binding affinity (K_d), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.

Table 4: Thermodynamic Profile for Peptide-Protein Interaction Measured by ITC

| Parameter | Value | Unit | Interpretation |

|---|---|---|---|

| Binding Affinity (K_d) | 1.5 | µM | Represents the dissociation constant; a lower value indicates stronger binding. |

| Stoichiometry (n) | 1.05 | - | Indicates a 1:1 binding ratio between the peptide and its target protein. |

| Enthalpy Change (ΔH) | -8.2 | kcal·mol⁻¹ | A negative value indicates the binding is an enthalpically driven, exothermic process, likely dominated by hydrogen bonding and van der Waals interactions. |

| Entropy Change (ΔS) | +2.5 | cal·mol⁻¹·K⁻¹ | A positive value suggests an increase in disorder upon binding, often due to the release of ordered water molecules from the binding interface (hydrophobic effect). |

Note: Data are hypothetical and serve as examples for interpretation.

Experimental Protocols

Detailed and reproducible methodologies are crucial for the accurate biophysical characterization of peptides.

Peptide Synthesis, Purification, and Verification

Peptides containing this compound are typically synthesized using automated solid-phase peptide synthesis (SPPS) with Fmoc chemistry.[18]

Protocol:

-

Resin Preparation: Select a suitable resin (e.g., Rink Amide for a C-terminal amide).

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid using a 20% piperidine (B6355638) solution in NMP or DMF.[18]

-

Amino Acid Coupling: Activate the next Fmoc-protected amino acid (e.g., Fmoc-D-Phe(4-F)-OH) using a coupling reagent like HBTU or HATU in the presence of a base (e.g., DIEA). Allow the coupling reaction to proceed for a defined period.[18]

-

Repeat Cycle: Repeat the deprotection and coupling steps for each amino acid in the sequence.

-

Cleavage and Deprotection: Once synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.[10]

-

Verification: Confirm the molecular weight of the purified peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS).[15]

¹⁹F NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve the lyophilized, purified peptide in an appropriate buffer (e.g., 20 mM sodium phosphate, 100 mM NaCl, pH 7.0) prepared in 90% H₂O / 10% D₂O. The final peptide concentration should be in the range of 100 µM to 1 mM.

-

Instrument Setup: Use a high-field NMR spectrometer equipped with a cryoprobe for enhanced sensitivity. Tune the probe to the ¹⁹F frequency.

-

Data Acquisition: Acquire a simple 1D ¹⁹F spectrum. Typical parameters include a 30-degree pulse angle, a spectral width appropriate for fluorinated aromatics, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Ligand Titration (for binding studies): Acquire a series of 1D ¹⁹F spectra after the stepwise addition of a concentrated ligand solution to the peptide sample. Monitor changes in chemical shift and line width.

-

Data Processing: Process the spectra using appropriate software (e.g., TopSpin, NMRPipe). Apply Fourier transformation, phase correction, and baseline correction.

Circular Dichroism (CD) Spectroscopy Protocol

-

Sample Preparation: Prepare a stock solution of the purified peptide in a suitable buffer that is transparent in the far-UV region (e.g., 10 mM sodium phosphate, pH 7.4).[10] The final peptide concentration for analysis should be approximately 0.1-0.2 mg/mL.[10]

-

Instrument Setup: Use a calibrated CD spectrometer. Purge the instrument with nitrogen gas to remove oxygen, which absorbs in the far-UV.

-

Blank Measurement: Record a spectrum of the buffer alone in the same quartz cuvette (typically 1 mm path length) to be used for the sample.

-

Sample Measurement: Record the CD spectrum of the peptide solution, typically from 260 nm to 190 nm.

-

Data Processing: Subtract the buffer blank spectrum from the sample spectrum. Convert the raw data (ellipticity in millidegrees) to molar ellipticity ([θ]) to normalize for concentration, path length, and the number of residues.

Mandatory Visualizations: Workflows and Pathways

Visual diagrams are essential for understanding complex experimental workflows and biological relationships.

Caption: Workflow for the synthesis and purification of a peptide containing this compound.

Caption: Experimental workflow for comparative CD analysis of peptides.

Caption: Hypothetical signaling pathway illustrating the inhibitory action of a peptide.

Conclusion

The incorporation of this compound is a versatile strategy in peptide design, offering enhanced proteolytic stability and a unique biophysical probe for detailed structural analysis. The combination of ¹⁹F NMR, CD spectroscopy, fluorescence, and ITC provides a comprehensive toolkit to characterize the structure, stability, and molecular interactions of these modified peptides. The methodologies and illustrative data presented in this guide serve as a foundational resource for researchers aiming to leverage the distinct advantages of D-4-fluorophenylalanine in the development of novel peptide-based therapeutics and advanced biomaterials.

References

- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Fluorine NMR study of proline-rich sequences using fluoroprolines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design of Highly Fluorinated Peptides for Cell-based 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fluorescence spectroscopy of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. agilent.com [agilent.com]

- 15. A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Fluorescence Spectroscopy of Peptides | Springer Nature Experiments [experiments.springernature.com]

- 17. benchchem.com [benchchem.com]

- 18. Synthesis and Primary Characterization of Self-Assembled Peptide-Based Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking New Frontiers in Peptide Design: An In-depth Technical Guide to Unnatural Amino Acids

For Researchers, Scientists, and Drug Development Professionals

The incorporation of unnatural amino acids (UAAs) into peptide scaffolds represents a transformative strategy in modern drug discovery and development. By expanding the chemical diversity beyond the canonical 20 amino acids, UAAs offer a powerful toolkit to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low cell permeability. This guide provides a comprehensive technical overview of the core principles, experimental methodologies, and impactful applications of UAAs in peptide design, tailored for professionals in the field.

Enhancing Peptide Properties with Unnatural Amino Acids: A Quantitative Look

The strategic substitution of natural amino acids with their unnatural counterparts can dramatically improve the pharmacokinetic and pharmacodynamic profiles of peptide-based therapeutics. The following tables summarize quantitative data from various studies, highlighting the significant impact of UAA incorporation on proteolytic stability, target binding affinity, and cell permeability.

Table 1: Enhanced Proteolytic Stability

One of the most significant advantages of incorporating UAAs, particularly D-amino acids, is the enhanced resistance to enzymatic degradation, leading to a longer half-life in biological matrices.[1][2]

| Peptide Pair | D-Amino Acid Content | Assay Conditions | Half-life (D-Peptide) | Half-life (L-Peptide) | Fold Increase in Stability |

| Peptide 2D vs. 2L | 31% D-amino acids | Human serum at 37°C | > 24 hours | 5.0 hours | > 4.8 |

| Peptide 18D vs. 18L | 38% D-amino acids | Human serum at 37°C | > 24 hours | 15.5 hours | > 1.5 |

| [K4(Tam),F7, P34]-pNPY Analogues | N/A (Comparison of different peptides) | Human blood plasma | 43.5 hours | 3.2 hours | 13.6 |

| Antimicrobial Peptide (Pep05) | D-Amino Acid Substituted (DP06) | Human Plasma | >90% remaining after 8 hours | <10% remaining after 8 hours | >9 |

| MUC2 Peptide | All D-amino acids (tpTPTGTQtpt) | Human Serum | ~95% remaining after 180 min | 0% remaining after 180 min | >19 |

Table 2: Improved Target Binding Affinity

UAAs can introduce novel side chains and conformational constraints that optimize the interaction between a peptide and its biological target, resulting in enhanced binding affinity.[3]

| Peptide | Modification | Target | Binding Affinity (Kd/IC50) | Improvement Factor |

| Macrocyclic Peptide 2 | Natural and some non-natural amino acids | 14-3-3ζ | 103 ± 9 nM | - |

| Macrocyclic Peptide 22 | Introduction of two additional non-natural amino acids | 14-3-3ζ | 38 ± 3 nM | ~2.7x |

| Minimal Antizyme Peptide (AZ_WT) | - | Ornithine Decarboxylase (ODC) | 1.16 ± 0.05 µM | - |

| AZ_pep2 | UAA substitution | Ornithine Decarboxylase (ODC) | 0.43 ± 0.04 µM | ~2.7x |

Table 3: Increased Cell Permeability

A significant challenge for peptide therapeutics is their limited ability to cross cell membranes. Specific UAAs and modifications like N-alkylation can enhance lipophilicity and promote membrane translocation.[3]

| Peptide/Peptoid Series (Length) | Backbone Chemistry | Relative Cell Permeability (EC50 Ratio Peptoid/Peptide) |

| Dimer | Peptide | 1 |

| Dimer | Peptoid (N-alkylated UAA backbone) | ~20x more permeable |

| Tetramer | Peptide | 1 |

| Tetramer | Peptoid (N-alkylated UAA backbone) | ~10x more permeable |

| Hexamer | Peptide | 1 |

| Hexamer | Peptoid (N-alkylated UAA backbone) | ~5x more permeable |

| Octamer | Peptide | 1 |

| Octamer | Peptoid (N-alkylated UAA backbone) | ~2x more permeable |

Methodologies for Unnatural Amino Acid Incorporation

The integration of UAAs into a peptide sequence can be achieved through two primary strategies: chemical synthesis and biosynthetic methods.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the cornerstone of chemical peptide synthesis, enabling the stepwise assembly of a peptide chain on a solid support.[4][5] The incorporation of a UAA is a straightforward adaptation of the standard Fmoc-based SPPS protocol.

Experimental Protocol: Fmoc-Based SPPS of a Peptide Containing a UAA

This protocol outlines the manual synthesis of a peptide incorporating a non-canonical amino acid using the Fmoc/tBu strategy.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected proteinogenic amino acids

-

Fmoc-protected unnatural amino acid (e.g., Fmoc-p-benzoyl-L-phenylalanine, Fmoc-pBpa-OH)

-

Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Activator: DIPEA (N,N-Diisopropylethylamine)

-

Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), Diethyl ether

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

-

Reversed-phase HPLC system with a C18 column

-

Mass spectrometer (ESI or MALDI-TOF)

-

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1-2 hours.

-

First Amino Acid Coupling:

-

Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.

-

Wash the resin thoroughly with DMF.

-

Activate the first Fmoc-protected amino acid (4 equivalents) with HBTU/HOBt (4 equivalents) and DIPEA (8 equivalents) in DMF.

-

Add the activated amino acid solution to the resin and agitate for 2-4 hours.

-

Wash the resin with DMF.

-

-

Chain Elongation (Repeating Cycle for each Amino Acid):

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes.

-

Washing: Wash the resin with DMF.

-

Amino Acid Coupling: Activate the next Fmoc-protected amino acid (proteinogenic or unnatural) as in step 2 and couple to the growing peptide chain.

-

Washing: Wash the resin with DMF.

-

-

Final Fmoc Deprotection: After the final amino acid has been coupled, remove the terminal Fmoc group.

-

Cleavage and Global Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide in cold diethyl ether.

-

Centrifuge to pellet the peptide, wash with cold ether, and dry.

-

Purify the peptide by reversed-phase HPLC.

-

-

Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Biosynthetic Incorporation via Genetic Code Expansion

Genetic code expansion allows for the site-specific incorporation of UAAs into proteins and peptides in living cells by repurposing a nonsense codon, typically the amber stop codon (UAG).[2][9] This is achieved using an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is specific for the UAA and does not cross-react with endogenous components.[10]

Experimental Protocol: Site-Specific UAA Incorporation in E. coli using Amber Suppression

This protocol provides a general method for expressing a protein in E. coli containing a UAA at a specific site.[11][12][13]

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression plasmid for the target gene containing an in-frame amber (TAG) codon at the desired position.

-

A separate plasmid (e.g., pEVOL) encoding the orthogonal aaRS/tRNA pair specific for the desired UAA (e.g., pBpaRS/tRNAPylCUA for p-benzoylphenylalanine).

-

Unnatural amino acid (e.g., p-benzoyl-L-phenylalanine).

-

LB medium and appropriate antibiotics.

-

IPTG (Isopropyl β-D-1-thiogalactopyranoside) for induction.

-

Protein purification system (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

-

SDS-PAGE and Western blotting reagents.

-

Mass spectrometer.

Procedure:

-

Transformation: Co-transform the E. coli expression strain with the plasmid containing the target gene (with the amber codon) and the pEVOL plasmid encoding the orthogonal aaRS/tRNA pair.

-

Culture Growth:

-

Inoculate a starter culture in LB medium with appropriate antibiotics and grow overnight at 37°C.

-

The next day, dilute the overnight culture into a larger volume of LB medium containing the antibiotics and the unnatural amino acid (typically 1-2 mM).

-

Grow the culture at 37°C to an OD600 of 0.6-0.8.

-

-

Protein Expression: Induce protein expression by adding IPTG (e.g., 0.5 mM final concentration) and continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours.

-

Cell Harvest and Lysis: Harvest the cells by centrifugation, resuspend in lysis buffer, and lyse the cells (e.g., by sonication).

-

Protein Purification: Purify the UAA-containing protein from the cell lysate using an appropriate chromatography method (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

-

Verification of UAA Incorporation:

-

Analyze the purified protein by SDS-PAGE. Successful incorporation will result in a full-length protein band that is absent in a control culture grown without the UAA.

-

Confirm the precise mass of the protein, including the incorporated UAA, by mass spectrometry.

-

Visualizing Workflows and Signaling Pathways

The design and application of UAA-containing peptides often involve complex workflows and interactions with intricate biological pathways. The following diagrams, rendered in DOT language, illustrate a general workflow for peptide drug discovery using UAAs and a representative GPCR signaling pathway modulated by a UAA-modified peptide agonist.

Characterization of UAA-Containing Peptides

Thorough characterization is essential to confirm the successful synthesis and purity of UAA-containing peptides and to understand their biophysical properties.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the primary analytical technique for verifying the identity and purity of synthetic peptides.[14][15][16][17]

Experimental Protocol: LC-MS Analysis of a Synthetic Peptide

Materials:

-

LC-MS system (e.g., UPLC coupled to a high-resolution mass spectrometer).

-

Reversed-phase C18 column.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Purified peptide sample.

Procedure:

-

Sample Preparation: Dissolve the peptide in Mobile Phase A to a concentration of approximately 1 mg/mL.

-

Chromatographic Separation:

-

Inject the sample onto the C18 column.

-

Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).

-

-

Mass Spectrometric Detection:

-

Analyze the eluent using the mass spectrometer in positive ion mode.

-

Acquire full scan mass spectra to determine the molecular weight of the peptide.

-

Perform tandem MS (MS/MS) to confirm the amino acid sequence.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the three-dimensional structure and dynamics of peptides in solution.[10][11][18][19][20][21][22][23] 2D NMR experiments, such as COSY and TOCSY, are used to assign proton resonances and determine the amino acid spin systems.

Experimental Setup for 2D NMR of a UAA-Peptide:

-

Spectrometer: High-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.

-

Sample Preparation: Dissolve the peptide in a suitable solvent (e.g., 90% H₂O/10% D₂O with a buffer) to a concentration of 0.5-2 mM.

-

Experiments:

-

1D ¹H NMR: To obtain a general overview of the sample.

-

2D ¹H-¹H TOCSY (Total Correlation Spectroscopy): To identify coupled protons within an amino acid residue.

-

2D ¹H-¹H COSY (Correlation Spectroscopy): To identify protons that are coupled through 2-3 bonds.

-

2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing information for 3D structure determination.

-

-

Data Processing and Analysis: Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe) and analyze the spectra to assign resonances and determine the peptide's structure and conformation.

Future Perspectives

The field of unnatural amino acids in peptide design is continually evolving, with ongoing research focused on the development of novel UAAs with unique functionalities, more efficient and versatile incorporation methods, and the application of computational and machine learning approaches for the rational design of UAA-containing peptides with desired therapeutic properties.[18][24][25] The continued expansion of the genetic code and the development of new bioorthogonal chemistries promise to further broaden the scope of UAA applications in creating next-generation peptide therapeutics, diagnostics, and research tools.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 6. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 7. luxembourg-bio.com [luxembourg-bio.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. mdpi.com [mdpi.com]

- 10. Frontiers | Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins [frontiersin.org]

- 11. Site-Specific Incorporation of Non-canonical Amino Acids by Amber Stop Codon Suppression in Escherichia coli | Springer Nature Experiments [experiments.springernature.com]

- 12. researchgate.net [researchgate.net]

- 13. Site-specific incorporation of non-natural amino acids into proteins in mammalian cells with an expanded genetic code - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 15. agilent.com [agilent.com]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. lcms.cz [lcms.cz]

- 18. researchgate.net [researchgate.net]

- 19. NMR Analysis of Unnatural Amino Acids in Natural Antibiotics | Springer Nature Experiments [experiments.springernature.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. chem.uzh.ch [chem.uzh.ch]

- 22. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 23. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 24. assays.cancer.gov [assays.cancer.gov]

- 25. Illuminating peptide drug discovery via unnatural amino acid incorporation | Poster Board #3361 - American Chemical Society [acs.digitellinc.com]

The Strategic Integration of H-D-Phe(4-F)-OH in Modern Medicinal Chemistry: A Technical Guide

For researchers, scientists, and drug development professionals, the quest for more potent, stable, and specific therapeutic agents is a continuous endeavor. In the realm of peptide and small molecule drug design, the non-proteinogenic amino acid H-D-Phe(4-F)-OH, or 4-Fluoro-D-phenylalanine, has emerged as a critical building block. Its unique physicochemical properties, conferred by the presence of a fluorine atom on the D-enantiomer of phenylalanine, offer a powerful tool to overcome common challenges in drug development, including metabolic instability and suboptimal binding affinities.

This in-depth technical guide explores the core applications of this compound in medicinal chemistry, providing quantitative data, detailed experimental protocols, and visual representations of its impact on molecular signaling and experimental design.

Enhancing Therapeutic Potential: Key Applications of this compound

The incorporation of this compound into bioactive molecules is a strategic approach to modulate their pharmacological profiles. The fluorine atom, with its high electronegativity and small size, can significantly alter the electronic and steric properties of the parent molecule.[1] This can lead to a range of benefits, including:

-

Improved Metabolic Stability: Peptides containing D-amino acids are inherently more resistant to degradation by proteases, which are stereospecific for L-amino acids. The strong carbon-fluorine bond further enhances this stability, prolonging the in vivo half-life of peptide-based therapeutics.[2][3]

-

Enhanced Receptor Binding and Potency: The fluorine atom can influence intramolecular and intermolecular interactions, such as hydrogen bonding and π-π stacking, leading to altered conformations that can improve binding affinity and selectivity for biological targets.[4] This often translates to increased potency of the therapeutic agent.

-

Favorable Pharmacokinetic Properties: By increasing metabolic stability and potentially modulating lipophilicity, the inclusion of this compound can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates.[2][5]

These advantages have led to the successful integration of fluorinated phenylalanine derivatives in various therapeutic areas, including oncology and metabolic disorders.

Quantitative Insights: The Impact of Fluorination on Bioactivity

The strategic substitution of standard amino acids with this compound or its analogues has a quantifiable impact on the biological activity of peptides and peptidomimetics. The following tables summarize key data from notable examples.

| Compound/Peptide | Target | Assay | Key Parameter | Value | Reference(s) |

| Ulimorelin (B1683390) (TZP-101) | Ghrelin Receptor (GHSR-1a) | Radioligand Binding | Kᵢ | 16 nM | [1][6] |

| Aequorin Ca²⁺-bioluminescence | EC₅₀ | 29 nM | [1][6] | ||

| Melflufen | Cancer Cells (e.g., Multiple Myeloma) | In vitro cytotoxicity | Mean IC₅₀ | ~0.04 µM | [7] |

| In vitro cytotoxicity (NCI-H69 SCLC cell line) | IC₅₀ | 64 nM | [7] | ||

| D-Phe containing peptide (FR8P) | MDA-MB-231 (Breast Cancer Cell Line) | MTT Assay | IC₅₀ | < IC₅₀ of parent peptide | [2] |

| D-Phe containing peptide (FR11P) | MDA-MB-231 (Breast Cancer Cell Line) | MTT Assay | IC₅₀ | < IC₅₀ of parent peptide | [2] |

Table 1: In Vitro Bioactivity of Compounds Containing Fluorinated Phenylalanine Derivatives. This table highlights the high potency of ulimorelin and melflufen, demonstrating the successful application of fluorinated amino acids in achieving nanomolar efficacy.

| Compound | Administration Route | Species | Half-life (t₁/₂) | Cₘₐₓ | AUC | Oral Bioavailability (F) | Reference(s) |

| Ulimorelin | Intravenous (2 mg/kg) | Rat | 50 min | - | - | - | [1] |

| Oral (8 mg/kg) | Rat | - | 0.39 µM | 82 µM•min | 24% | [1][6] | |

| Oral | Monkey | - | - | - | 24% | [6] |

Table 2: Pharmacokinetic Parameters of Ulimorelin. This data illustrates the favorable pharmacokinetic profile of ulimorelin, including significant oral bioavailability, a key challenge for many peptide-based drugs.

Illuminating the Mechanism: Signaling Pathways and Molecular Interactions

The therapeutic effects of peptides and peptidomimetics containing this compound are realized through their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design and optimization.

Ghrelin Receptor Agonism by Ulimorelin

Ulimorelin, a ghrelin receptor agonist, stimulates gastrointestinal motility.[8] The ghrelin receptor (GHSR-1a) is a G-protein coupled receptor (GPCR) that, upon activation, initiates a cascade of intracellular events.

Intracellular Activation of Melflufen

Melflufen is a peptide-drug conjugate that leverages high aminopeptidase (B13392206) activity within cancer cells for targeted drug delivery.[7] Its lipophilicity allows for rapid cell penetration, after which it is hydrolyzed, releasing the cytotoxic agent melphalan.

Methodologies in Focus: Experimental Protocols

The successful application of this compound in medicinal chemistry relies on robust and well-defined experimental procedures. Below are detailed protocols for the incorporation of this non-natural amino acid into a peptide sequence and for assessing the stability of the resulting peptide.

Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound

This protocol outlines the manual synthesis of a model peptide incorporating this compound using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids (including Fmoc-D-Phe(4-F)-OH)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dithiothreitol (DTT)

-

Diethyl ether

-

SPPS reaction vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in the reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a 20% solution of piperidine in DMF to the resin and shake for 5 minutes.

-

Drain the solution.

-

Add a fresh 20% piperidine/DMF solution and shake for 15 minutes.

-

Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling (for each amino acid in the sequence):

-

Dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and OxymaPure® (3 equivalents) in DMF.

-

Add DIC (3 equivalents) to the amino acid solution and pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Shake the reaction mixture for 1-2 hours at room temperature.

-

Wash the resin with DMF (3 times) and DCM (3 times).

-

(Optional) Perform a Kaiser test to confirm complete coupling.

-

-

Incorporation of Fmoc-D-Phe(4-F)-OH: Follow the same coupling procedure as in step 3, using Fmoc-D-Phe(4-F)-OH as the amino acid.

-

Final Fmoc Deprotection: After coupling the final amino acid, perform the Fmoc deprotection as described in step 2.

-

Cleavage and Global Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Prepare a cleavage cocktail of TFA/TIS/Water/DTT (e.g., 94:1:2.5:2.5).

-

Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

-

-

Peptide Precipitation and Purification:

-

Filter the resin and collect the filtrate.

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

In Vitro Plasma Stability Assay

This protocol describes a method to assess the stability of a peptide containing this compound in human plasma.

Materials:

-

Test peptide and a control peptide (with known stability)

-

Pooled human plasma

-

Phosphate-buffered saline (PBS)

-

Acetonitrile (B52724) (ACN)

-

Trifluoroacetic acid (TFA)

-

Incubator (37°C)

-

Centrifuge

-

LC-MS system

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the test peptide in a suitable solvent (e.g., DMSO or water).

-

Dilute the stock solution with PBS to the desired starting concentration.

-

-

Incubation:

-

Pre-warm human plasma to 37°C.

-

Add the peptide solution to the plasma to initiate the assay (final peptide concentration typically 1-10 µM).

-

Incubate the mixture at 37°C.

-

-

Time-Point Sampling:

-

At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma-peptide mixture.

-

-

Reaction Quenching:

-

Immediately add the aliquot to a tube containing cold acetonitrile (typically 2-3 volumes) to precipitate plasma proteins and stop enzymatic degradation.

-

-

Sample Processing:

-

Vortex the mixture and centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.

-

-

LC-MS Analysis:

-

Transfer the supernatant to an autosampler vial.

-

Analyze the samples by LC-MS to quantify the amount of intact peptide remaining.

-

-

Data Analysis:

-

Plot the percentage of intact peptide remaining against time.

-

Calculate the half-life (t₁/₂) of the peptide in plasma.

-

Conclusion

This compound is a valuable and versatile tool in the medicinal chemist's arsenal. Its strategic incorporation into peptides and other drug candidates can significantly enhance their therapeutic properties by improving metabolic stability, increasing receptor binding affinity, and optimizing pharmacokinetic profiles. The quantitative data from successful drugs like ulimorelin and melflufen provide compelling evidence for the benefits of this approach. By leveraging detailed experimental protocols and a thorough understanding of the underlying molecular mechanisms, researchers can continue to unlock the full potential of this compound in the development of next-generation therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. Strategies to improve plasma half life time of peptide and protein drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Pharmacokinetics and pharmacokinetic-pharmacodynamic correlations of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Optimization of the potency and pharmacokinetic properties of a macrocyclic ghrelin receptor agonist (Part I): Development of ulimorelin (TZP-101) from hit to clinic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Melflufen - a peptidase-potentiated alkylating agent in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ulimorelin - Wikipedia [en.wikipedia.org]

Spectroscopic Profile of H-D-Phe(4-F)-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the non-proteinogenic amino acid H-D-Phe(4-F)-OH (D-4-Fluorophenylalanine). The information presented herein is essential for the characterization and analysis of this compound in research and development settings. This document includes tabulated summaries of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound. Note that the NMR and IR data are based on the analysis of 4-Fluoro-D,L-phenylalanine, as the spectroscopic properties of enantiomers are identical in a non-chiral environment.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, D₂O)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.20 - 7.10 | m | 2H | Ar-H (ortho to F) |

| 7.05 - 6.95 | m | 2H | Ar-H (meta to F) |

| 3.95 | t | 1H | α-H |

| 3.20 | dd | 1H | β-H a |

| 3.05 | dd | 1H | β-H b |

Disclaimer: While we have made our best-effort to label most spectral peaks, certain spectral features may not be fully annotated in all NMR spectra.[1]

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, D₂O)

| Chemical Shift (δ) ppm | Assignment |

| 175.0 | C =O (Carboxyl) |

| 163.5 (d, J = 245 Hz) | C -F |

| 132.0 (d, J = 8 Hz) | Ar-C H (ortho to F) |

| 131.0 | Ar-C (ipso to CH₂) |

| 116.0 (d, J = 22 Hz) | Ar-C H (meta to F) |

| 56.5 | α-C H |

| 37.0 | β-C H₂ |

Note: The carbon of the aromatic ring directly attached to the fluorine atom exhibits a characteristic doublet due to C-F coupling.

Table 3: IR Spectroscopic Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 2800 | Broad | O-H stretch (Carboxylic acid), N-H stretch (Amine) |

| 1660 | Strong | C=O stretch (Carboxylic acid) |

| 1590 | Strong | N-H bend (Amine) |

| 1510 | Strong | C=C stretch (Aromatic ring) |

| 1220 | Strong | C-F stretch |

| 830 | Strong | C-H bend (Aromatic, para-substituted) |

Table 4: Mass Spectrometry Data (Electrospray Ionization, ESI)

| m/z | Ion Type |

| 184.0768 | [M+H]⁺ |

| 206.0587 | [M+Na]⁺ |

| 167.0712 | [M-NH₃+H]⁺ |

| 138.0656 | [M-COOH+H]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended to serve as a guide and may require optimization based on the specific instrumentation and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation:

-

Dissolve 10-20 mg of this compound in approximately 0.6 mL of deuterium (B1214612) oxide (D₂O).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 500 MHz

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Spectral Width: 12 ppm

-

Temperature: 298 K

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 125 MHz

-

Pulse Program: zgpg30 (proton-decoupled)

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Spectral Width: 220 ppm

-

Temperature: 298 K

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Reference the chemical shifts to an internal standard (e.g., DSS) or the residual solvent peak.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

Prepare a potassium bromide (KBr) pellet by mixing approximately 1-2 mg of this compound with 100-200 mg of dry KBr powder.

-

Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

-

-

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., water:acetonitrile 50:50 with 0.1% formic acid).

-

Dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.

-

-

Instrument Parameters (ESI-MS):

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

-

Mass Analyzer: Time-of-Flight (TOF) or Quadrupole Time-of-Flight (Q-TOF).

-

Capillary Voltage: 3.5 kV

-

Cone Voltage: 30 V

-

Desolvation Gas Flow: 600 L/hr

-

Desolvation Temperature: 350 °C

-

Mass Range: m/z 50 - 500

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire the mass spectrum in full scan mode. For fragmentation analysis, perform tandem MS (MS/MS) by selecting the precursor ion of interest ([M+H]⁺).

-

Workflow and Data Analysis

The overall workflow for the spectroscopic analysis of this compound involves a sequential process of sample preparation, data acquisition using the respective spectroscopic techniques, and subsequent data analysis to elucidate the molecular structure and properties.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

A Technical Guide to H-D-Phe(4-F)-OH: Commercial Availability, Purity Analysis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercially available unnatural amino acid H-D-Phe(4-F)-OH (4-Fluoro-D-phenylalanine). It is intended to be a valuable resource for researchers and professionals in drug discovery and development, offering detailed information on suppliers, purity specifications, analytical methodologies for quality control, and a key application in the synthesis of a ghrelin receptor agonist.

Commercial Suppliers and Purity of this compound

The procurement of high-purity this compound is a critical first step for its successful application in research and development. Several chemical suppliers offer this compound, with purity levels typically exceeding 98%. The following table summarizes the offerings from a selection of commercial vendors. It is important to note that purity can be reported by different analytical methods, with High-Performance Liquid Chromatography (HPLC) being a common standard. For cGMP applications or other highly sensitive uses, requesting a Certificate of Analysis (CoA) for a specific lot is strongly recommended.

| Supplier | Product Name | CAS Number | Stated Purity | Analytical Method |

| MedChemExpress | This compound | 18125-46-7 | >98% | Not specified |

| Sigma-Aldrich | Fmoc-D-Phe(4-F)-OH | 177966-64-2 | ≥98.0% | HPLC |

| Chem-Impex | 4-Fluoro-D-phenylalanine | 18125-46-7 | ≥ 99% | HPLC |

| Aapptec | H-D-Phe(4-NH2)-OH | Not Applicable | >98% | Not specified |

| AbMole | H-D-Phe(4-Cl)-OH | 14091-08-8 | >98.0% | Not specified |

Note: Data for related compounds are included for comparative purposes. Purity and availability are subject to change and should be confirmed with the supplier.

Experimental Protocols for Purity Determination

Accurate determination of the chemical and chiral purity of this compound is essential for its use in sensitive applications such as peptide synthesis and drug development. The following are detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most common method for determining the enantiomeric purity of this compound.

Objective: To separate and quantify the D- and L-enantiomers of 4-Fluorophenylalanine.

Instrumentation and Materials:

-

HPLC system with a UV detector

-

Chiral stationary phase: A polysaccharide-based column such as CHIRALPAK® ZWIX(+)™ is recommended.

-

Mobile Phase A: Methanol/Acetonitrile (B52724) (50/50 v/v)

-

Mobile Phase B: 25 mM Diethylamine (DEA) and 50 mM Formic Acid (FA) in Mobile Phase A

-

Sample: this compound dissolved in the mobile phase (e.g., 1 mg/mL)

-

Racemic standard: A 1:1 mixture of D- and L-4-Fluorophenylalanine

Procedure:

-

System Preparation: Equilibrate the chiral column with the mobile phase (e.g., a mixture of Mobile Phase A and B) at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

-

Standard Injection: Inject the racemic standard to determine the retention times of the D- and L-enantiomers and to confirm the resolution of the two peaks.

-

Sample Injection: Inject the this compound sample.

-

Data Analysis: Integrate the peak areas for both enantiomers. The enantiomeric excess (% ee) can be calculated using the following formula: % ee = [ (Area of D-enantiomer - Area of L-enantiomer) / (Area of D-enantiomer + Area of L-enantiomer) ] x 100

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹⁹F NMR spectroscopy are powerful tools for confirming the chemical structure and assessing the purity of this compound.

Objective: To verify the chemical structure and identify any organic impurities.

Instrumentation and Materials:

-

NMR spectrometer (300 MHz or higher)

-

Deuterated solvent (e.g., Deuterium Oxide - D₂O)

-

Internal standard (optional, e.g., TSP for ¹H NMR)

-

Sample: 5-10 mg of this compound

Procedure:

-

Sample Preparation: Dissolve the this compound sample in the deuterated solvent.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton NMR spectrum.

-

Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

-

¹⁹F NMR Acquisition:

-

Acquire a one-dimensional fluorine NMR spectrum. ¹⁹F NMR is highly sensitive to the chemical environment and can be a good indicator of purity.

-

A broad spectral width is recommended initially due to the large chemical shift range of fluorine.

-

-

Data Analysis:

-

Process the spectra (Fourier transform, phase correction, and baseline correction).

-

Compare the observed chemical shifts and coupling constants with known values for 4-fluoro-D-phenylalanine.

-

Integrate the signals to quantify the relative amounts of the main compound and any impurities.

-

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound and to identify potential impurities.

Objective: To determine the exact mass of the compound and identify any impurities.

Instrumentation and Materials:

-

Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI)

-

Solvent: A mixture of acetonitrile and water with a small amount of formic acid (e.g., 0.1%) is typically used.

-

Sample: A dilute solution of this compound in the chosen solvent (e.g., 10 µg/mL).

Procedure:

-

Sample Preparation: Dissolve the sample in the solvent.

-

Infusion or LC-MS: The sample can be directly infused into the mass spectrometer or injected into a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

-

Data Acquisition: Acquire the mass spectrum in positive or negative ion mode.

-

Data Analysis:

-

Identify the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻).

-

Compare the observed mass-to-charge ratio (m/z) with the theoretical exact mass of this compound (C₉H₁₀FNO₂).

-

Analyze the spectrum for any other peaks that may indicate the presence of impurities.

-

Application in Drug Development: Synthesis of a Ghrelin Receptor Agonist

The incorporation of unnatural amino acids like this compound into peptides is a key strategy in modern drug design to enhance properties such as metabolic stability and receptor binding affinity.[1] A notable application of a derivative of this compound is in the synthesis of Ulimorelin, a potent ghrelin receptor agonist that has been investigated for the treatment of gastrointestinal motility disorders.[2][3]

Ghrelin Receptor Signaling Pathway

Ulimorelin acts as an agonist at the ghrelin receptor (GHSR-1a), a G-protein coupled receptor (GPCR).[2] The binding of an agonist like ghrelin or Ulimorelin initiates a cascade of intracellular signaling events. The primary pathway involves the activation of Gαq, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These signaling events ultimately lead to the physiological effects associated with ghrelin receptor activation, such as the stimulation of growth hormone secretion and the modulation of appetite and gastrointestinal motility.[4]

Experimental Workflow: Incorporation of this compound into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

The synthesis of peptides containing unnatural amino acids like this compound is typically achieved using Solid-Phase Peptide Synthesis (SPPS). The following workflow outlines the general steps for incorporating this amino acid into a peptide chain. The N-terminus of this compound is usually protected with a 9-fluorenylmethyloxycarbonyl (Fmoc) group for use in Fmoc-based SPPS.